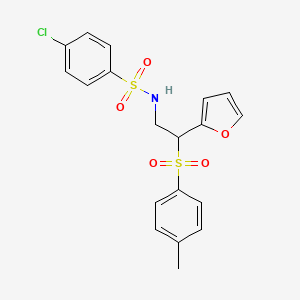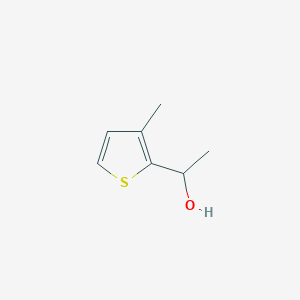
3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyridazine is a useful research compound. Its molecular formula is C12H17N3O4S and its molecular weight is 299.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Recent Progress in Biological Activities of Synthesized Phenothiazines
Phenothiazine derivatives, including those with sulfonyl derivatives, exhibit a wide range of biological activities, such as antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and others. These activities result from the interaction of phenothiazines with biological systems through pharmacophoric substituents, multicyclic ring systems, and lipophilic characteristics enabling penetration through biological membranes (Pluta, Morak-Młodawska, & Jeleń, 2011).
Sulfasalazine and Its Applications
Sulfasalazine, a drug split into sulfapyridine and mesalazine (5-aminosalicylic acid) in the intestine, has demonstrated efficacy in treating rheumatoid arthritis and inflammatory bowel disease. It highlights the therapeutic potential of sulfonamide compounds in chronic conditions (Rains, Noble, & Faulds, 1995).
Sulfonamide Inhibitors: A Patent Review
Sulfonamide compounds, including those with sulfonyl groups, are critical in developing bacteriostatic antibiotics, anticancer agents, and drugs for Alzheimer’s disease. This review underscores the importance of sulfonamides in creating valuable drugs and drug candidates for a variety of conditions, highlighting the broad application potential of such compounds (Gulcin & Taslimi, 2018).
Biochemical Analysis
Biochemical Properties
3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyridazine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. The compound’s pyrrolidine ring contributes to its ability to explore pharmacophore space and bind to enantioselective proteins . It has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. These interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the activity of key signaling molecules, leading to changes in cellular responses . Additionally, this compound can alter gene expression patterns, impacting cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to bind to enzymes and proteins, either inhibiting or activating their functions . These interactions can lead to changes in gene expression and enzyme activity, ultimately influencing cellular processes. Understanding the molecular mechanism of this compound is essential for its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular behavior, highlighting the importance of temporal effects in research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications. Studies have identified threshold effects, where the compound’s activity changes significantly at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism . These interactions are essential for understanding the compound’s role in biochemical processes and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation . Understanding these processes is essential for determining the compound’s efficacy and potential side effects in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall efficacy in biochemical processes.
Properties
IUPAC Name |
3-(1-cyclopropylsulfonylpyrrolidin-3-yl)oxy-6-methoxypyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S/c1-18-11-4-5-12(14-13-11)19-9-6-7-15(8-9)20(16,17)10-2-3-10/h4-5,9-10H,2-3,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEFLXJRMGXJSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(cyanomethyl)(prop-2-yn-1-yl)amino]-N-cyclopentylacetamide](/img/structure/B2562469.png)
![N-benzyl-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2562471.png)
![N-[cyano(cyclohexyl)methyl]-3-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B2562472.png)
![4-[2-cyano-3-(2-cyclopropyl-1,3-thiazol-4-yl)prop-2-enamido]-N,N-dimethylbenzamide](/img/structure/B2562473.png)

![1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-4-methyl-2,6-dioxo-5-{[4-(prop-2-en-1-yloxy)phenyl]methylidene}-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2562475.png)
![N-Methyl-N-[1-(4-sulfamoylphenyl)ethyl]prop-2-enamide](/img/structure/B2562477.png)
![ethyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2562479.png)

![1-{[4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B2562485.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2562488.png)

![2-(2,4-dichlorophenyl)-9-(4-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2562491.png)
